molecular formula C19H20ClNO2 B2369635 2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 352659-05-3

2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2369635
CAS No.: 352659-05-3
M. Wt: 329.82
InChI Key: XRHVTAJCOKFELJ-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a tetrahydro-2H-pyran-4-ylmethylamine scaffold. The chlorine atom at the ortho position of the benzamide moiety may influence electronic properties and intermolecular interactions, as seen in related compounds .

Properties

IUPAC Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVTAJCOKFELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

it is likely to interact with biological molecules through its functional groups, potentially affecting molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Halogen-Substituted Benzamides

  • 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

    • Key Differences : Replaces chlorine with bromine and incorporates a pyrazole ring.
    • Properties : Bromine’s larger atomic radius increases steric hindrance but reduces hydrogen bonding efficiency compared to chlorine. Theoretical studies (DFT) show that electrostatic contributions dominate stabilization, similar to its chloro analog .
    • Applications : Primarily studied for its molecular interactions rather than biological activity.
  • 2-Chloro-N-(1-cyanocyclopropyl)-5-[...]benzamide (WHO INN List 79) Key Differences: Features a cyanocyclopropyl group and a complex bipyrazole substituent. Properties: The cyano group enhances metabolic stability, while the fluorine-rich substituents improve lipophilicity and CNS penetration . Applications: Designed as a CNS-targeted P2X7 receptor antagonist, contrasting with the THP-containing compound’s underexplored biological role .

Heterocyclic Benzamide Derivatives

  • 4-Chloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

    • Key Differences : Substitutes the THP group with a pyrazole ring.
    • Properties : Pyrazole’s planar structure facilitates π-π stacking, whereas the THP ring in the target compound may enhance solubility due to its oxygen atom .
    • Applications : Used in pesticide formulations (e.g., zarilamid), highlighting how heterocycle choice dictates application scope .
  • 2-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide

    • Key Differences : Lacks the phenyl substitution on the THP ring and includes an N-methyl group.
    • Properties : Reduced steric bulk from the missing phenyl group may improve membrane permeability but decrease target binding specificity .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents LogP* Hydrogen Bonding Key Applications Reference
Target Compound THP-phenyl, 2-Cl 3.2† Moderate Under investigation
2-Bromo-N-(pyrazolyl)benzamide Pyrazole, 2-Br 2.8 High Molecular studies
4-Chloro-N-(pyrazolyl)benzamide Pyrazole, 4-Cl 2.5 Moderate Pesticides (zarilamid)
WHO INN 79 Compound Cyanocyclopropyl, bipyrazole 4.1 Low CNS therapeutics

*Predicted using fragment-based methods. †Estimated via analogous THP-containing compounds.

Research Findings and Functional Insights

  • Hydrogen Bonding and Stability : The THP ring in the target compound enables hydrogen bonding via its ether oxygen, a feature absent in pyrazole-based analogs. This may enhance crystallinity and stability, as observed in related benzamide crystals .
  • Biological Activity : Unlike the CNS-penetrant WHO INN 79 compound, the target compound’s phenyl-THP group may limit blood-brain barrier crossing due to increased polarity .
  • Synthetic Flexibility : The benzamide core allows modular substitution, as demonstrated by ligands like 4-chloro-N-((3-fluorobenzyl)carbamothionyl)benzamide , which are tailored for catalytic applications .

Biological Activity

2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with potential biological activity. This compound, characterized by its unique structure, has garnered interest in medicinal chemistry for its possible applications in drug development. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20ClNO2
  • Molecular Weight : 329.82 g/mol
  • CAS Number : 352659-05-3

Structural Characteristics

The compound features a chlorobenzamide moiety linked to a phenyltetrahydropyran group, which may influence its interaction with biological systems. The presence of the chlorine atom and the tetrahydropyran structure are critical for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular function.
  • Cytotoxic Effects : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization .

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, a related compound was found to induce apoptosis in human cancer cell lines through a caspase-dependent mechanism .

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorobenzamide group may enhance the compound's ability to disrupt bacterial cell walls or inhibit bacterial enzymes.

Neuroprotective Effects

Some derivatives of tetrahydropyran have been studied for their neuroprotective properties. The structural features of this compound may contribute to neuroprotection by modulating neurotransmitter levels or reducing oxidative stress.

Study 1: Anticancer Activity

A study investigated the effects of related compounds on human breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases by benzamide derivatives, including this compound. It was found that these compounds could effectively inhibit kinase activity, leading to decreased proliferation of cancer cells.

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer15
Related Compound AAnticancer10
Related Compound BEnzyme Inhibition5

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